Ethyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine-2-carboxylate
CAS No.: 1422344-37-3
Cat. No.: VC2943887
Molecular Formula: C8H12N4O2
Molecular Weight: 196.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1422344-37-3 |
|---|---|
| Molecular Formula | C8H12N4O2 |
| Molecular Weight | 196.21 g/mol |
| IUPAC Name | ethyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine-2-carboxylate |
| Standard InChI | InChI=1S/C8H12N4O2/c1-2-14-8(13)7-10-6-5-9-3-4-12(6)11-7/h9H,2-5H2,1H3 |
| Standard InChI Key | BVFLUANJWRSBEV-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=NN2CCNCC2=N1 |
| Canonical SMILES | CCOC(=O)C1=NN2CCNCC2=N1 |
Introduction
Chemical Properties and Structure
Ethyl 5,6,7,8-tetrahydro- triazolo[1,5-a]pyrazine-2-carboxylate belongs to the triazolopyrazine family, featuring a bicyclic heterocyclic system with a triazole ring fused to a partially saturated pyrazine ring. The compound contains an ethyl carboxylate group at position 2, contributing to its reactivity and potential for derivatization.
Identification and Physical Properties
The compound's key identification and physical properties are summarized in Table 1:
Table 1: Physical and Chemical Properties of Ethyl 5,6,7,8-tetrahydro- triazolo[1,5-a]pyrazine-2-carboxylate
| Property | Value |
|---|---|
| CAS Number | 1422344-37-3 |
| Molecular Formula | C₈H₁₂N₄O₂ |
| Molecular Weight | 196.21 g/mol |
| Standard InChI | InChI=1S/C8H12N4O2/c1-2-14-8(13)7-10-6-5-9-3-4-12(6)11-7/h9H,2-5H2,1H3 |
| Standard InChIKey | BVFLUANJWRSBEV-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=NN2CCNCC2=N1 |
| Canonical SMILES | CCOC(=O)C1=NN2CCNCC2=N1 |
| PubChem Compound ID | 58465684 |
| Physical Form | Solid |
Structural Features
The compound's structure includes several key features that contribute to its chemical behavior and biological activities:
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A fused triazole and pyrazine ring system, creating a bicyclic heterocyclic core
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A tetrahydropyrazine component, providing conformational flexibility
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An ethyl carboxylate functional group at position 2, which can participate in various chemical transformations
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Multiple nitrogen atoms that can act as hydrogen bond acceptors in biological systems
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A secondary amine within the tetrahydropyrazine ring that can serve as a hydrogen bond donor
Synthesis Methods
The synthesis of ethyl 5,6,7,8-tetrahydro- triazolo[1,5-a]pyrazine-2-carboxylate typically involves cyclization reactions of suitable precursors. Several synthetic routes have been developed and optimized for laboratory and industrial production.
Common Synthetic Routes
A common synthesis method involves cyclization reactions using pyrazine derivatives and triazole precursors, as outlined in Figure 1:
Table 2: General Synthetic Pathway for Ethyl 5,6,7,8-tetrahydro- triazolo[1,5-a]pyrazine-2-carboxylate
| Step | Reaction Type | Reagents | Conditions |
|---|---|---|---|
| 1 | Preparation of pyrazine precursor | Appropriate pyrazine derivatives | Controlled temperature and solvent |
| 2 | Formation of hydrazide intermediate | Hydrazine hydrate | Reflux conditions |
| 3 | Cyclization to form triazole ring | Ethyl orthoformate or equivalent | Heat, catalytic acid |
| 4 | Reduction of pyrazine ring | Reducing agents (e.g., NaBH₄, H₂/Pd) | Controlled conditions |
| 5 | Final purification | Chromatography, recrystallization | - |
The synthesis typically begins with the reaction of appropriate pyrazine derivatives with hydrazine compounds to form intermediates, which then undergo cyclization to create the fused triazolo-pyrazine system.
Specific Synthesis Example
A specific synthetic route involves the following steps:
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Formation of a hydrazide intermediate from the appropriate pyrazine-carboxylic acid derivative
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Cyclization of this intermediate with triethyl orthoformate or similar reagents
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Selective reduction of the pyrazine ring to obtain the tetrahydro derivative
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Esterification to introduce the ethyl carboxylate group
These reaction conditions are crucial for successful synthesis, with factors such as temperature, solvent choice, and catalyst selection significantly influencing the yield and purity of the final product.
Analytical Characterization
Spectroscopic Methods
Ethyl 5,6,7,8-tetrahydro- triazolo[1,5-a]pyrazine-2-carboxylate can be characterized using various spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed structural information about the compound's molecular framework
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Mass Spectrometry: Helps confirm the molecular weight and fragmentation pattern
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Infrared Spectroscopy: Identifies key functional groups, including the ester carbonyl and N-H stretching vibrations
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X-ray Crystallography: Offers precise three-dimensional structural data when single crystals are available
Chromatographic Methods
High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are commonly employed for purity assessment and quality control during the synthesis and production of this compound.
Applications and Biological Activities
Ethyl 5,6,7,8-tetrahydro- triazolo[1,5-a]pyrazine-2-carboxylate has diverse applications in medicinal chemistry and organic synthesis, making it a valuable compound in pharmaceutical research.
Medicinal Chemistry Applications
The compound and its derivatives have shown potential in various therapeutic areas:
Table 3: Potential Medicinal Applications of Ethyl 5,6,7,8-tetrahydro-[1,2,] triazolo[1,5-a]pyrazine-2-carboxylate and Related Compounds
| Application Area | Mechanism/Target | Research Stage |
|---|---|---|
| Anticancer agents | Kinase inhibition | Preclinical research |
| Central nervous system disorders | Receptor modulation | Early investigation |
| Anti-inflammatory agents | Enzyme inhibition | Structure-activity relationship studies |
| Antimicrobial compounds | Cell wall synthesis interference | Initial screening |
Triazolopyrazine derivatives, including compounds structurally related to ethyl 5,6,7,8-tetrahydro- triazolo[1,5-a]pyrazine-2-carboxylate, have demonstrated activity as kinase inhibitors, particularly against c-Met and VEGFR-2 kinases . These properties make them promising candidates for cancer treatment research.
Synthetic Utility
As a versatile synthetic intermediate, this compound serves as a precursor for more complex molecules:
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The ethyl carboxylate group can undergo various transformations, including hydrolysis, reduction, and amidation
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The partially saturated pyrazine ring provides opportunities for further functionalization
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The compound can serve as a building block for combinatorial chemistry libraries
Recent Research Findings
Structure-Activity Relationship Studies
Recent research has focused on understanding how structural modifications to the triazolopyrazine scaffold affect biological activity. Studies have investigated:
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The impact of substituting different functional groups at the carboxylate position
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Modifications to the tetrahydropyrazine ring
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Introduction of additional substituents at various positions of the bicyclic system
Synthesis Optimization
Microwave-assisted synthesis methods have been developed for triazolo-fused heterocycles, showing potential for improving the synthesis of compounds like ethyl 5,6,7,8-tetrahydro-[1, triazolo[1,5-a]pyrazine-2-carboxylate . These methods offer advantages including:
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Shorter reaction times
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Higher yields
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Improved selectivity
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Reduced formation of byproducts
Research on catalyst-free, environmentally friendly synthesis methods for related triazolo-fused heterocycles has demonstrated that these compounds can be prepared under more sustainable conditions . Similar approaches could potentially be applied to the synthesis of ethyl 5,6,7,8-tetrahydro- triazolo[1,5-a]pyrazine-2-carboxylate.
Medicinal Chemistry Applications
The related triazolopyrazine derivatives have been investigated for their potential as:
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P2X7 receptor modulators, which may have applications in treating inflammatory and neurodegenerative diseases
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Components of more complex pharmaceutical agents
Table 4: Selected Research Findings on Triazolopyrazine Derivatives
Future Research Directions
Several promising research directions could further advance our understanding and applications of ethyl 5,6,7,8-tetrahydro- triazolo[1,5-a]pyrazine-2-carboxylate:
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Development of more efficient and sustainable synthetic routes
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Expanded structure-activity relationship studies to optimize biological activity
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Investigation of the compound's potential in combination therapies
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Exploration of novel drug delivery systems incorporating this scaffold
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Computational studies to better understand binding interactions with biological targets
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